An In-depth Technical Guide to 4-Bromo-2-nitrobenzaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Bromo-2-nitrobenzaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a crucial intermediate in organic synthesis. Its unique molecular architecture, featuring a bromine atom, a nitro group, and an aldehyde functional group, offers a versatile platform for the construction of a wide array of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-2-nitrobenzaldehyde, detailed experimental protocols for its synthesis and characterization, and insights into its applications, particularly in the synthesis of heterocyclic compounds and potential pharmacologically active agents.
Core Physical and Chemical Properties
The intrinsic properties of 4-Bromo-2-nitrobenzaldehyde are fundamental to its handling, reactivity, and application in synthetic chemistry. A summary of its key physical and chemical data is presented below.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄BrNO₃ | [1] |
| Molecular Weight | 230.02 g/mol | [1] |
| Appearance | Light orange to yellow to green powder/crystal | [2] |
| Melting Point | 95-100 °C | |
| Boiling Point | 334.4 ± 32.0 °C at 760 mmHg | [3] |
| Density | 1.8 ± 0.1 g/cm³ | [3] |
| Solubility | Soluble in methanol | [2] |
Chemical Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 5551-12-2 | |
| PubChem CID | 608099 | [1] |
| InChI | InChI=1S/C7H4BrNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H | [1] |
| SMILES | C1=CC(=C(C=C1Br)--INVALID-LINK--[O-])C=O | [1] |
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for the successful synthesis and characterization of 4-Bromo-2-nitrobenzaldehyde.
Synthesis of 4-Bromo-2-nitrobenzaldehyde from 4-Bromo-2-nitrotoluene (B1266186)
This protocol details a two-step synthesis involving the oxidation of 4-bromo-2-nitrotoluene to an intermediate diacetate, followed by hydrolysis to the desired aldehyde.[4]
Step 1: Synthesis of 4-Bromo-2-nitrobenzylidene diacetate
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In a suitable reaction vessel, dissolve 4-bromo-1-methyl-2-nitrobenzene (300 g, 1.38 mol) in acetic anhydride (B1165640) (2400 mL) and cool the solution to 0 °C in an ice bath.
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Slowly add concentrated sulfuric acid (324 mL) dropwise to the cooled solution, maintaining the temperature at 0 °C.
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In a separate vessel, dissolve chromium trioxide (384 g, 3.84 mol) in acetic anhydride (2160 mL).
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Add the chromium trioxide solution to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.
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Stir the reaction mixture for 1 hour.
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Slowly pour the reaction mixture into an ice-water mixture.
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Collect the solid product by filtration and wash thoroughly with water until the washings are colorless.
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Suspend the resulting solid in a 2% aqueous sodium carbonate solution (1800 mL), stir thoroughly, and filter again.
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Wash the solid with water and dry under reduced pressure to yield the diacetate product.
Step 2: Hydrolysis to 4-Bromo-2-nitrobenzaldehyde
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Suspend the diacetate product obtained in the previous step in a mixed solution of concentrated hydrochloric acid (1360 mL), water (1250 mL), and ethanol (B145695) (480 mL).
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Reflux the mixture for 45 minutes.
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Cool the reaction to room temperature.
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Collect the solid product by filtration and wash with water.
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The final product, 4-bromo-2-nitrobenzaldehyde, is obtained as a brown solid.[4]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring NMR spectra of 4-Bromo-2-nitrobenzaldehyde:
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Sample Preparation: Dissolve approximately 10-20 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, proton decoupling is typically used.[5]
Infrared (IR) Spectroscopy
A general protocol for acquiring an IR spectrum:
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a Nujol mull can be prepared.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the KBr pellet or salt plates should be recorded first. The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).[5]
Mass Spectrometry (MS)
A general protocol for obtaining a mass spectrum:
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Sample Introduction: Introduce the sample into the mass spectrometer, often via a direct insertion probe or by coupling with a gas chromatograph (GC-MS).
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Ionization: Use a suitable ionization technique, such as electron ionization (EI).
-
Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.[6]
Applications in Synthesis
4-Bromo-2-nitrobenzaldehyde is a versatile building block for the synthesis of various organic compounds, including those with potential biological activity.
Synthesis of Heterocyclic Compounds
The presence of multiple reactive sites allows for the construction of diverse heterocyclic scaffolds. For instance, it is used as a starting material in the synthesis of heterocyclic compounds that have been investigated as HDAC3 inhibitors.[2]
Role in Drug Discovery
While not typically an active pharmaceutical ingredient itself, 4-Bromo-2-nitrobenzaldehyde serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The functional groups can be manipulated to explore structure-activity relationships (SAR) in drug discovery programs. Custom synthesis of derivatives of 4-Bromo-2-nitrobenzaldehyde is often employed to generate novel compounds for biological screening.
Visualizing Synthetic Pathways
The following diagrams illustrate key synthetic transformations and workflows involving 4-Bromo-2-nitrobenzaldehyde.
References
- 1. 4-Bromo-2-nitrobenzaldehyde | C7H4BrNO3 | CID 608099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-nitrobenzaldehyde | 5551-12-2 [chemicalbook.com]
- 3. 4-Bromo-2-nitrobenzaldehyde | CAS#:5551-12-2 | Chemsrc [chemsrc.com]
- 4. 4-Bromo-2-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzaldehyde, 4-bromo- [webbook.nist.gov]
